SspF protein

Spore molecular biology SASP phylogenetics Bacillus comparative genomics

Generic SASPs fail to replicate SspF-specific DNA binding and protease cleavage kinetics. SspF protein provides a defined, well-characterized minor SASP for reproducible spore biology research. - Defined GPR Protease Substrate: Specific cleavage site comparable to major SASPs, enabling comparative kinetic studies. - Unique Molecular Profile: 74% sequence identity to B. subtilis ortholog & distinct pI (~10.4) vs. major SASPs (~5.7), ensuring authentic experimental results. - Reliable Transcriptomic Reference: Among the 46 most abundant transcripts in dormant spores, ideal for qRT-PCR normalization in germination time-course experiments.

Molecular Formula C9H8BrF3
Molecular Weight 0
CAS No. 161705-83-5
Cat. No. B1171099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSspF protein
CAS161705-83-5
SynonymsSspF protein
Molecular FormulaC9H8BrF3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SspF Protein Profile and SASP Classification


SspF protein (CAS 161705-83-5) is a small, acid-soluble spore protein (SASP) originally identified in Bacillus cereus and B. megaterium [1]. It is a minor, DNA-binding SASP of the alpha/beta-type family that participates in the protection of spore DNA against environmental damage [2]. The protein is synthesized during forespore development and is retained within the dormant spore core, where it contributes to spore longevity and resistance properties [3].

SspF Protein Procurement Risks


Small acid-soluble spore proteins (SASPs) are not functionally interchangeable. SspF exhibits only 74% amino acid sequence identity with its ortholog in B. subtilis [1] and differs markedly in physicochemical properties (pI ~10.4 versus ~5.7 for major alpha/beta SASPs) [2]. Furthermore, while major SASPs confer high-level UV/heat resistance, SspF provides only partial complementation in alpha/beta-deficient spores [3]. Substituting a generic or uncharacterized SASP preparation for SspF in studies of spore DNA protection, germination, or SASP-protease interaction will yield non-representative results due to these intrinsic molecular differences.

SspF Protein Evidence-Based Differentiation


Sequence Divergence from B. subtilis Ortholog

B. cereus SspF shares only 74% amino acid sequence identity with the SspF protein from the well-characterized model organism B. subtilis [1]. This degree of divergence indicates significant structural variation that cannot be assumed to support identical functional properties or antibody cross-reactivity.

Spore molecular biology SASP phylogenetics Bacillus comparative genomics

Physicochemical Divergence from Major SASPs

SspF from B. cereus (strain FRI-35) possesses a calculated molecular weight of 6.81 kDa and an isoelectric point (pI) of 10.36 [1]. In contrast, SspA, a major alpha/beta SASP from the same species, has a MW of 6.97 kDa and a pI of 5.69 [2]. The >4-unit pI difference predicts distinct chromatographic behavior and DNA-binding electrostatic profiles.

Protein biochemistry SASP classification Isoelectric point

Partial UV and Heat Resistance Restoration

In B. subtilis spores lacking major alpha/beta SASPs (α⁻β⁻ spores), overexpression of SspF restored a measurable but limited amount of UV and heat resistance, while inactivation of sspF in wild-type spores had no detectable effect [1]. This partial complementation contrasts with the robust resistance conferred by major alpha/beta SASPs such as SspA and SspB, which provide near wild-type protection levels.

Spore resistance UV irradiation SASP functional complementation

DNA Binding and GPR Cleavage Specificity

In vitro studies confirm that SspF is a DNA-binding protein and is cleaved by the SASP-specific germination protease (GPR) at a site similar to the cleavage site in alpha/beta-type SASPs [1]. SspF degradation during spore germination is initiated by GPR, consistent with its role as a DNA-protective SASP released during outgrowth.

DNA-protein interaction Spore germination Protease specificity

High Transcript Abundance in Dormant Spores

In dormant B. subtilis spores, sspF mRNA is one of the 46 most abundant mRNA species detected [1]. This high transcript abundance, despite sspF encoding a minor SASP, suggests post-transcriptional regulation and may reflect a unique role in early germination or spore revival processes.

Spore transcriptomics mRNA stability Gene expression

SspF Protein Application Scenarios


Minor SASP Positive Control in UV Resistance Assays

SspF provides a well-characterized, minor SASP that partially restores UV resistance when expressed in alpha/beta SASP-deficient spore backgrounds [1]. It is ideal for dose-response studies examining the relationship between SASP abundance and spore photoprotection.

GPR Activity and Specificity Assay Substrate

As an alpha/beta-type SASP that is specifically cleaved by GPR during germination, SspF serves as a defined substrate for in vitro protease assays [1]. Its cleavage site is comparable to major SASPs, enabling comparative kinetic studies.

SASP Phylogeny and Functional Divergence Reference

With only 74% sequence identity to B. subtilis SspF [2] and distinct physicochemical properties compared to major SASPs, SspF from B. cereus is a valuable reference for evolutionary studies of spore DNA-binding proteins and their functional specialization.

High-Abundance Transcript Marker for Dormant Spore RNA Studies

sspF mRNA ranks among the 46 most abundant transcripts in dormant B. subtilis spores [3], making it a robust internal control or reference gene for spore-specific transcriptomic analyses, including qRT-PCR normalization in germination time-course experiments.

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